7-Methoxy-1-benzofuran-2-carbonyl chloride
Overview
Description
7-Methoxy-1-benzofuran-2-carbonyl chloride is a chemical compound with the molecular formula C10H7ClO3 and a molecular weight of 210.62 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of pathways, but the specific effects of this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-benzofuran-2-carbonyl chloride typically involves the chlorination of 7-methoxy-1-benzofuran-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_7\text{ClO}_3 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or under mild heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO) or reducing agents like lithium aluminum hydride (LiAlH) can be used under controlled conditions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted benzofuran derivatives, such as 7-methoxy-1-benzofuran-2-carboxamides, esters, or thioesters.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used, but may include oxidized or reduced forms of the benzofuran ring
Scientific Research Applications
7-Methoxy-1-benzofuran-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various benzofuran derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research has explored the use of benzofuran derivatives in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Comparison with Similar Compounds
7-Methoxy-1-benzofuran-2-carboxylic acid: A precursor in the synthesis of 7-Methoxy-1-benzofuran-2-carbonyl chloride.
7-Methoxy-1-benzofuran-2-carboxamide: A derivative with potential biological activities.
7-Methoxy-1-benzofuran-2-yl esters: Compounds with diverse applications in chemistry and biology.
Properties
IUPAC Name |
7-methoxy-1-benzofuran-2-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESLGDUYYAIOPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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